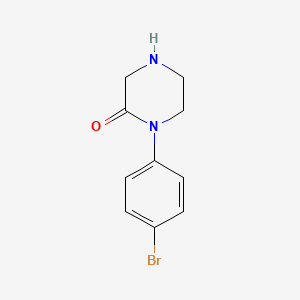
1-(4-Bromophenyl)piperazin-2-one
Descripción general
Descripción
1-(4-Bromophenyl)piperazin-2-one is a useful research compound. Its molecular formula is C10H11BrN2O and its molecular weight is 255.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-Bromophenyl)piperazin-2-one, also known as 1-(4-bromophenyl)piperazine, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, supported by various research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H15BrN2O
- CAS Number : 1187931-21-0
- Molecular Weight : 283.17 g/mol
The compound features a piperazine ring, which is known for its role in various pharmacological agents, and a bromophenyl group that enhances its biological activity.
Anticancer Potential
Recent studies have indicated that derivatives of piperazine, including this compound, exhibit promising anticancer properties. For instance:
- Growth Inhibition Studies : In vitro assays demonstrated that compounds related to this compound showed significant growth inhibition against several human cancer cell lines, including HT29 (colon), A2780 (ovarian), and MCF-7 (breast) cancer cells. Notably, a derivative with a bromine substituent exhibited moderate broad-spectrum activity with a GI50 value of approximately 14 µM against MCF-7 cells .
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 1-(4-Br) | MCF-7 | 14 |
| 1-(4-Br) | MiaPaCa-2 | >50 |
This indicates that while some derivatives are effective against certain cancer types, their efficacy can vary significantly across different cell lines.
Neuropharmacological Effects
The compound has been studied for its neuropharmacological effects, particularly in relation to anxiety and depression. Piperazine derivatives are often explored for their antidepressant properties due to their ability to interact with serotonin receptors.
- Mechanism of Action : The interaction of piperazine derivatives with serotonin receptors can lead to anxiolytic effects. Research suggests that modifications in the piperazine structure can enhance binding affinity and selectivity towards specific receptor subtypes .
Antimicrobial Activity
In addition to anticancer effects, there is emerging evidence suggesting antimicrobial properties for compounds related to this compound. For example:
- Case Study : A recent study highlighted the synthesis of a Mannich derivative involving piperazine that displayed significant antibacterial activity against various strains . This suggests that the piperazine scaffold can be effectively modified to create potent antimicrobial agents.
Synthesis and Modification
The synthesis of this compound typically involves straightforward chemical reactions utilizing readily available precursors such as bromobenzene and piperazine.
Synthetic Route Overview
Propiedades
IUPAC Name |
1-(4-bromophenyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14/h1-4,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORBLAPBQYNWAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679440 | |
| Record name | 1-(4-Bromophenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877679-22-6 | |
| Record name | 1-(4-Bromophenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















